The compound can be sourced from various chemical suppliers and databases such as PubChem and ChemicalBook, which provide detailed information on its properties and potential applications. In terms of classification, 7,8-Dimethylquinoline-2,3-dicarboxylic acid is categorized under organic compounds with heterocyclic structures due to the presence of the nitrogen atom in its quinoline framework.
The synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic acid can be achieved through several methods:
The oxidation method generally requires:
The molecular structure of 7,8-Dimethylquinoline-2,3-dicarboxylic acid can be represented using various notations:
InChI=1S/C12H11NO4/c1-7-3-9-5-10(12(14)15)6-13-11(9)4-8(7)2/h3-6H,1-2H3,(H,14,15)
CC1=CC2=C(C=N1)C(=C(C=C2)C(=O)O)C(=O)O
This structure showcases a fused ring system with two carboxylic acid groups located at positions 2 and 3 relative to the nitrogen atom in the quinoline ring.
7,8-Dimethylquinoline-2,3-dicarboxylic acid can undergo several types of chemical reactions:
For these reactions:
The mechanism of action for 7,8-Dimethylquinoline-2,3-dicarboxylic acid primarily involves its ability to act as a ligand in coordination chemistry. The nitrogen atom in the quinoline ring can coordinate with metal ions, facilitating various catalytic processes. Additionally, its carboxylic acid groups are reactive sites that can participate in esterification or amidation reactions.
This compound is characterized by its acidic properties due to the presence of carboxylic groups and its ability to form complexes with transition metals.
7,8-Dimethylquinoline-2,3-dicarboxylic acid finds applications in several scientific fields:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3